AP-III-a4 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

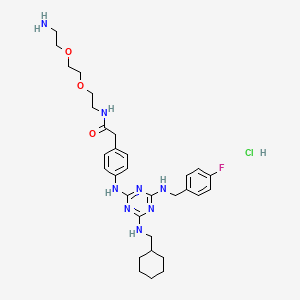

Molecular Formula |

C31H44ClFN8O3 |

|---|---|

Molecular Weight |

631.2 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |

InChI Key |

UYGRNXLHKIBHMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

AP-III-a4 Hydrochloride (ENOblock): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also widely known as ENOblock, is a synthetic small molecule that has garnered significant interest for its potent anti-cancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex and nuanced mechanism of action.[2][4] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, addressing the scientific controversy regarding its direct enzymatic inhibition of enolase and detailing its role in modulating the enzyme's non-glycolytic "moonlighting" functions. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant signaling pathways to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: A Tale of Two Hypotheses

The primary molecular target of AP-III-a4 is the enzyme enolase, a critical component of the glycolysis pathway.[2] However, the precise nature of this interaction is a subject of ongoing scientific discussion. Early reports identified AP-III-a4 as a direct enzymatic inhibitor, while later studies have contested this, suggesting its effects are mediated through the enzyme's non-glycolytic functions.

The Enolase Inhibition Hypothesis

AP-III-a4 was first characterized as a novel, non-substrate analogue inhibitor of enolase.[2][5] This hypothesis posits that by directly binding to and inhibiting enolase's catalytic activity, AP-III-a4 disrupts glycolysis. In highly glycolytic cancer cells (the "Warburg effect"), this disruption would lead to decreased energy production, cell stress, and ultimately, apoptosis.[6] The initial study reported a half-maximal inhibitory concentration (IC50) of 0.576 µM for this enzymatic inhibition.[1][5]

The proposed downstream consequences of direct enolase inhibition in cancer cells include:

-

Inhibition of Cell Viability: By blocking a key step in glycolysis, the compound is expected to reduce ATP production, leading to cell death, particularly under hypoxic conditions where cells are more reliant on glycolysis.[2]

-

Induction of Apoptosis: Energy depletion and cellular stress can trigger programmed cell death. AP-III-a4 treatment has been shown to decrease the expression of anti-apoptotic proteins like AKT and Bcl-Xl.

-

Suppression of Metastasis: Cell migration and invasion are energy-intensive processes that are also inhibited by AP-III-a4.[5]

A Competing View: No Direct Enzymatic Inhibition

A 2016 study by Muller et al. directly challenged the enolase inhibition hypothesis.[4][7] Using multiple independent assays, including a fluorometric NADH-linked assay, a direct spectrophotometric assay, and a 31P NMR-based method, the researchers found that AP-III-a4 (at concentrations up to 500 µM) failed to inhibit the enzymatic activity of enolase.[4][7] They noted that AP-III-a4's strong absorbance in the UV spectrum interferes with standard spectrophotometric assays, which may have led to the initial, conflicting findings.[4] This study concluded that the biological effects of AP-III-a4 occur through a mechanism other than direct inhibition of enolase's glycolytic function.[4]

The "Moonlighting" Function Modulation Hypothesis

More recent research has converged on an alternative mechanism: AP-III-a4 modulates the non-glycolytic, or "moonlighting," functions of enolase.[2][3][8] Enolase is a multifunctional protein that, depending on its subcellular localization, can act as a transcriptional regulator, a cell surface plasminogen receptor, and more.[9][10]

Studies in diabetic models show that AP-III-a4 induces the translocation of enolase into the nucleus.[3][8] In the nucleus, enolase (specifically an alternative translation product, MBP-1) acts as a transcriptional repressor for various genes, including oncogenes like c-Myc.[9] By promoting this nuclear localization, AP-III-a4 can down-regulate genes involved in gluconeogenesis and lipid homeostasis, explaining its anti-diabetic effects.[1][3][8] For instance, it was shown to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[8]

Furthermore, a study on pulmonary arterial hypertension demonstrated that AP-III-a4's effects are mediated through the AMPK-Akt pathway.[9] Inhibition of ENO1 by AP-III-a4 was shown to regulate the phenotype of pulmonary artery smooth muscle cells via this signaling cascade.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in various studies.

| Parameter | Value | Context | Source(s) |

| IC50 (Enolase Inhibition) | 0.576 µM | Initial report of direct enzymatic inhibition. Note: This finding is disputed. | [1][5] |

| Cell Viability Inhibition | Dose-dependent (0-10 µM) | HCT116 colon cancer cells, 24-hour treatment. | |

| Cancer Cell Invasion Inhibition | Significant at 0.625 µM | HCT116 colon cancer cells. | |

| Apoptosis Induction | Effective at 10 µM | HCT116 cells, associated with decreased AKT and Bcl-Xl expression. | |

| PEPCK Expression Inhibition | Effective at 10 µM | Hepatocytes and kidney cells. | |

| Adipogenesis Suppression | Effective at 10 µM | Treatment of adipocytes. | [1] |

| In Vivo Dosage (Mice) | 8 mg/kg - 12 mg/kg | Treatment of db/db T2DM mice. | [8] |

| Enzymatic Inhibition (Rebuttal) | No inhibition up to 500 µM | In vitro enzymatic assays (NADH-linked, spectrophotometric, 31P NMR). | [4][7] |

Experimental Protocols

This section details the methodologies used in key studies to evaluate the mechanism and effects of AP-III-a4.

Enolase Enzymatic Activity Assays

-

NADH-Linked Fluorometric Assay: This coupled assay measures enolase activity by linking the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH. The assay is conducted in a buffer (e.g., 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine, pH 7.4) containing 400 µM NADH, 2 mM ADP, and excess 2-Phosphoglycerate (2-PGA), pyruvate kinase (PK), and lactate dehydrogenase (LDH).[4] Enolase is the rate-limiting step, and its activity is measured by the decrease in NADH fluorescence over time.[4][7]

-

Direct Spectrophotometric Assay: This method directly measures the formation of PEP from 2-PGA by monitoring the increase in absorbance at 240 nm.[4][7] Note: This assay is susceptible to interference from AP-III-a4, which also absorbs at this wavelength.[4]

-

31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides an unambiguous measure of enolase activity by directly observing the conversion of the 31P signal of 2-PGA (at ~3.5 ppm) to that of PEP (at ~-1 ppm) over time in the presence of the enzyme.[4][7] The reaction is typically performed at room temperature with the addition of 10% D2O for signal locking.[4]

Cell-Based Assays

-

Cell Proliferation/Viability Assay (Crystal Violet): Cancer cells (e.g., HCT116, D423 glioma cells) are seeded in 96-well plates and treated with varying concentrations of AP-III-a4 for a specified period (e.g., 24, 48, or 168 hours).[4] Following treatment, cells are washed with PBS, fixed with 10% formalin, and stained with 0.05% crystal violet. The dye is then extracted with 10% acetic acid, and absorbance is measured at 595 nm to quantify cell number.[4]

-

Cell Migration and Invasion Assays: These are typically performed using Transwell chambers. For migration, cells are seeded in the upper chamber in serum-free media, with chemoattractant (e.g., serum-containing media) in the lower chamber. For invasion, the chamber insert is coated with Matrigel. After incubation (e.g., 24-48 hours) with or without AP-III-a4, non-migrated cells are removed, and cells that have moved to the bottom of the membrane are fixed, stained, and counted.

-

Immunocytochemistry for Protein Localization: To observe protein translocation (e.g., enolase movement to the nucleus), cells are cultured on coverslips or chamber slides. After treatment with AP-III-a4, cells are fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., anti-enolase).[1] A fluorescently-labeled secondary antibody is then applied. Nuclei are counterstained with DAPI. Images are acquired using confocal microscopy to visualize the subcellular localization of the protein.[1]

In Vivo Experiments

-

Zebrafish Metastasis Model: Fluorescently labeled cancer cells are injected into the yolk sac of zebrafish embryos. The embryos are then exposed to AP-III-a4 in their water. After a period (e.g., 96 hours), the dissemination of cancer cells from the yolk sac to the rest of the body is quantified using fluorescence microscopy to assess the anti-metastatic effect of the compound.

-

Mouse Models of Diabetes (db/db mice): To assess anti-diabetic effects, genetically diabetic mice (e.g., db/db) are treated with AP-III-a4 (e.g., 8-12 mg/kg via oral gavage) over several weeks.[8] Parameters such as blood glucose, LDL cholesterol, and body weight are monitored. At the end of the study, tissues (liver, kidney) can be harvested for analysis of gene expression (e.g., PEPCK) and histology to assess secondary complications.[3][8]

Summary and Future Directions

This compound (ENOblock) is a potent bioactive molecule with significant therapeutic potential, particularly in oncology and metabolic diseases. While it was initially reported to function as a direct inhibitor of enolase's glycolytic activity, compelling evidence now suggests this is not its primary mechanism of action. The current consensus is shifting towards a model where AP-III-a4 modulates the non-glycolytic, "moonlighting" functions of enolase, such as its role as a transcriptional repressor upon translocation to the nucleus.

For researchers in drug development, this distinction is critical. It suggests that targeting the non-enzymatic functions of classically defined metabolic enzymes could be a fruitful avenue for new therapies. Future research should focus on:

-

Elucidating the precise binding site of AP-III-a4 on the enolase protein and how this binding event triggers changes in subcellular localization or interaction with other proteins.

-

Expanding the list of genes transcriptionally regulated by AP-III-a4-induced nuclear enolase.

-

Investigating the role of the AMPK-Akt pathway in mediating the effects of AP-III-a4 across different disease models.

A complete understanding of AP-III-a4's complex mechanism will be essential for its potential translation into a clinical setting and for the rational design of next-generation modulators of "moonlighting" protein functions.

References

- 1. researchgate.net [researchgate.net]

- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-enolase regulates the malignant phenotype of pulmonary artery smooth muscle cells via the AMPK-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumour-specific phosphorylation of serine 419 drives alpha-enolase (ENO1) nuclear export in triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

ENOblock as an Enolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock (also known as AP-III-a4) is a small molecule that has garnered significant interest as a modulator of the glycolytic enzyme enolase. Initially identified as a direct inhibitor of enolase activity, subsequent research has unveiled a more complex mechanism of action, suggesting its primary role may be in altering the non-glycolytic, or "moonlighting," functions of enolase. This technical guide provides an in-depth overview of ENOblock, consolidating key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and drug discovery.

Chemical and Physical Properties

ENOblock is a nonsubstrate analogue of enolase. Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-((4-((cyclohexylmethyl)amino)-6-((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)benzeneacetamide |

| Molecular Formula | C33H46FN7O4 |

| Molecular Weight | 631.76 g/mol |

| CAS Number | 1177827-73-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of ENOblock from various studies.

Table 2.1: In Vitro Efficacy

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (Enolase Inhibition) | Purified Enolase | Enzymatic Assay | 0.576 µM | [1][2][3] |

| Cell Viability Inhibition | HCT116 | Normoxia | Dose-dependent | [2] |

| Cell Viability Inhibition | HCT116 | Hypoxia | Higher than normoxia | [2] |

| Invasion Inhibition | Cancer Cells | Matrigel Assay | Significant at 0.625 µM | [2] |

Note: The direct inhibitory effect of ENOblock on enolase activity is contested. Some studies have been unable to replicate the inhibition of enolase enzymatic activity in vitro[4][5][6][7].

Table 2.2: In Vivo Efficacy

| Animal Model | Disease | Dosage | Duration | Key Findings | Reference |

| Zebrafish | Cancer Metastasis | 10 µM | 96 hours | Reduced cancer cell dissemination | [2] |

| db/db Mice | Type 2 Diabetes | 8 mg/kg and 12 mg/kg | 7 weeks | Reduced blood glucose and LDL cholesterol | [8] |

| High-Fat Diet Mice | Obesity | Not specified | 8 weeks | Reduced body weight, improved metabolic parameters | [1][9][10] |

Mechanism of Action: A Tale of Two Hypotheses

The precise mechanism of action of ENOblock is a subject of ongoing scientific debate. Two primary hypotheses have emerged from the literature.

Hypothesis 1: Direct Inhibition of Enolase Glycolytic Activity

The initial characterization of ENOblock identified it as a direct inhibitor of enolase, the glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This inhibition would disrupt glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). The proposed downstream effects of this inhibition include a reduction in ATP production and the induction of apoptosis, potentially through the downregulation of the anti-apoptotic proteins AKT and Bcl-xL.

References

- 1. researchgate.net [researchgate.net]

- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Moonlighting Functions of Enolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase, a highly conserved metalloenzyme, is ubiquitously recognized for its canonical role in the glycolytic pathway, where it catalyzes the dehydration of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP). However, a growing body of evidence has firmly established enolase as a quintessential "moonlighting" protein, exhibiting a remarkable array of non-glycolytic functions that are dependent on its subcellular localization and cellular context. These alternative roles are implicated in a wide spectrum of physiological and pathological processes, ranging from cancer progression and autoimmune disorders to infectious diseases and neurological conditions. This technical guide provides an in-depth exploration of the core moonlighting functions of enolase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of enolase's non-canonical activities, thereby facilitating further investigation and the identification of novel therapeutic targets.

Core Moonlighting Functions of Enolase

Beyond its fundamental role in cellular metabolism, enolase exhibits a variety of moonlighting functions, primarily driven by its alternative subcellular localization, particularly on the cell surface and within the nucleus.

Plasminogen Receptor and Role in Cancer Metastasis

One of the most extensively studied moonlighting functions of α-enolase (ENO1) is its role as a cell surface receptor for plasminogen.[1][2][3][4][5][6][7][8][9][10] By binding plasminogen, enolase facilitates its conversion to the active serine protease, plasmin. This localized increase in proteolytic activity on the cell surface leads to the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][3][4][6][11][12] Overexpression of ENO1 has been observed in a broad range of human cancers and is often associated with poor prognosis and increased metastatic potential.[1][6][13][14]

Transcriptional Regulator

An alternative translation initiation product of the α-enolase (ENO1) gene, known as c-myc promoter-binding protein 1 (MBP-1), functions as a transcriptional repressor.[2][3][15][16][17] MBP-1 binds to the P2 promoter of the c-myc proto-oncogene, a key regulator of cell proliferation, and down-regulates its transcription.[2][15][16] This function is distinct from its glycolytic role and highlights a direct involvement of the enolase gene in controlling cell growth and proliferation.[2]

Modulator of Choline Phospholipid Metabolism

Recent studies have unveiled a novel moonlighting function of ENO1 in regulating choline phospholipid metabolism. ENO1 interacts directly with and stabilizes choline kinase α (CHKα), a key enzyme in phosphatidylcholine biosynthesis.[15][18][19][20] This interaction prevents the ubiquitination and subsequent proteasomal degradation of CHKα, leading to enhanced choline metabolism, which is essential for membrane biogenesis in rapidly proliferating cancer cells.[15][18][19][20]

Heat Shock Protein

Enolase has also been identified as a heat shock protein (HSP48), playing a role in the cellular stress response.[1][21][22][23][24][25] It can interact with other heat shock proteins, such as Hsc70, to protect cells from oxidative stress.[21][22][23][24][25] This function is linked to its ability to maintain cellular homeostasis under adverse conditions.

Role in Autoimmune Diseases

α-enolase is a prominent autoantigen in several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and autoimmune-related retinopathy.[20][26][27][28] Antibodies against α-enolase are detected in patients with these conditions and are thought to contribute to the pathology by inducing inflammatory responses and tissue damage.[20][26][28]

Quantitative Data on Enolase Moonlighting Functions

The following tables summarize key quantitative data related to the moonlighting functions of enolase, providing a basis for comparison and further investigation.

Table 1: Enolase (ENO1) Expression in Cancer vs. Normal Tissues

| Cancer Type | ENO1 Expression in Tumor vs. Normal Tissue | Reference |

| Cervical squamous cell carcinoma (CESC) | Significantly elevated | [18] |

| Cholangiocarcinoma (CHOL) | Significantly elevated | [18] |

| Esophageal carcinoma (ESCA) | Significantly elevated | [18][29] |

| Lung adenocarcinoma (LUAD) | Significantly elevated | [18] |

| Lung squamous cell carcinoma (LUSC) | Significantly elevated | [18] |

| Uterine corpus endometrial carcinoma (UCEC) | Significantly elevated | [18] |

| Kidney Chromophobe (KICH) | Significantly lower | [18] |

| Gastric Cancer | Significantly elevated in H. pylori-infected tissues | [30] |

| Hepatocellular Carcinoma (HCC) | Significantly upregulated | [13] |

Table 2: Binding Affinities and Kinetic Parameters

| Interacting Molecules | Method | Dissociation Constant (Kd) / Michaelis Constant (Km) | Reference |

| Human Plasminogen / PAM (M-protein from S. pyogenes) | Not specified | ~1 nM | [19] |

| 2-phosphoglycerate / Enolase (C. aurantiacus) | Spectrophotometry | Km = 0.16 mM (at 25°C), 0.03 mM (at 80°C) | |

| Mg2+ / Enolase (C. aurantiacus) | Spectrophotometry | Km = 2.5 mM (at 25°C), 1.9 mM (at 80°C) |

Key Signaling Pathways Involving Moonlighting Enolase

Enolase's moonlighting functions are intricately linked to the modulation of several key intracellular signaling pathways that govern cell growth, proliferation, survival, and migration.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation. Enolase can activate this pathway, leading to downstream effects that promote tumorigenesis.

Caption: Enolase-mediated activation of the PI3K/AKT pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Enolase has been shown to influence this pathway, contributing to its pro-tumorigenic roles.

Caption: Enolase involvement in the MAPK/ERK signaling cascade.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway is a crucial cellular energy sensor that balances cell growth and metabolism. Enolase can modulate this pathway, impacting cellular processes like proliferation and tumorigenesis.

Caption: ENO1-mediated regulation of the AMPK/mTOR pathway.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate the moonlighting functions of enolase.

Detection of Cell Surface Enolase

Objective: To determine the presence of enolase on the outer surface of the plasma membrane.

Protocol: Immunofluorescence Staining of Non-permeabilized Cells

-

Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at 4°C.

-

Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody specific for enolase (diluted in blocking buffer) for 1 hour at 4°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour at 4°C in the dark.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal on the cell periphery indicates surface localization of enolase.

Plasminogen Binding Assay

Objective: To quantify the binding of plasminogen to cell surface enolase.

Protocol: Cell-based ELISA

-

Cell Seeding: Seed cells in a 96-well plate and culture to confluence.

-

Washing and Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Plasminogen Incubation: Add varying concentrations of purified human plasminogen to the wells and incubate for 1 hour at 37°C.

-

Washing: Wash the cells three times with PBS to remove unbound plasminogen.

-

Primary Antibody Incubation: Add a primary antibody specific for plasminogen and incubate for 1 hour at 37°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the cells three times with PBS.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound plasminogen.

Co-immunoprecipitation (Co-IP) of Enolase and Interacting Partners

Objective: To demonstrate the physical interaction between enolase and a putative binding partner (e.g., CHKα) within a cell lysate.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-enolase antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the "bait" (enolase) and the suspected "prey" protein (e.g., CHKα). The presence of a band for the prey protein confirms the interaction.[22][27][28][31]

Enolase Activity Assay

Objective: To measure the enzymatic activity of enolase in biological samples.

Protocol: Coupled Enzyme Assay

This assay is based on a coupled enzymatic reaction where the product of the enolase reaction, PEP, is used in a subsequent reaction to produce a detectable signal. Commercial kits are available for this purpose.[1][32]

-

Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the enolase substrate (2-PG), a developer, and a probe according to the kit's instructions.

-

Incubation: Add the sample to the reaction mixture and incubate at the recommended temperature (e.g., 25°C or 37°C) for a specified time.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength using a microplate reader.

-

Calculation: The enolase activity is proportional to the rate of change in absorbance or fluorescence and can be calculated based on a standard curve.

Conclusion

The moonlighting functions of enolase have profound implications for our understanding of cellular biology and disease pathogenesis. Its multifaceted nature, acting as a glycolytic enzyme, a plasminogen receptor, a transcriptional regulator, a heat shock protein, and an autoantigen, underscores the complexity of cellular protein function. The overexpression and surface localization of enolase in numerous cancers make it an attractive target for the development of novel anti-cancer therapies. Furthermore, its involvement in autoimmune and neurological disorders opens new avenues for diagnostic and therapeutic interventions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the non-canonical roles of enolase, with the ultimate goal of translating this knowledge into clinical applications. The provided methodologies and pathway diagrams serve as practical tools to facilitate further exploration of this remarkable moonlighting protein.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. c-myc promoter binding protein regulates the cellular response to an altered glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Plasminogen binds specifically to alpha-enolase on rat neuronal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute quantification of Neuron-specific enolase based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Surface α-Enolase Promotes Extracellular Matrix Degradation and Tumor Metastasis and Represents a New Therapeutic Target | PLOS One [journals.plos.org]

- 12. Surface α-Enolase Promotes Extracellular Matrix Degradation and Tumor Metastasis and Represents a New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enolase-1 serves as a biomarker of diagnosis and prognosis in hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Structural analysis of alpha-enolase. Mapping the functional domains involved in down-regulation of the c-myc protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tumour-specific phosphorylation of serine 419 drives alpha-enolase (ENO1) nuclear export in triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enolase 1 Correlated With Cancer Progression and Immune-Infiltrating in Multiple Cancer Types: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relationships Between Plasminogen-Binding M-Protein and Surface Enolase for Human Plasminogen Acquisition and Activation in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Constitutive heat shock protein 70 interacts with α-enolase and protects cardiomyocytes against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Alpha-Enolase Protects Hepatocyte Against Heat Stress Through Focal Adhesion Kinase-Mediated Phosphatidylinositol 3-Kinase/Akt Pathway [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. assaygenie.com [assaygenie.com]

- 28. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 29. Impact of Tissue Enolase 1 Protein Overexpression in Esophageal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 32. Enolase Assay Kit (ab241024) | Abcam [abcam.com]

AP-III-a4 Hydrochloride (ENOblock): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex mechanism of action, including the modulation of various signaling pathways and gene expression. This technical guide provides a comprehensive overview of the discovery, and biological activity of this compound, along with a discussion of the current understanding of its mechanism of action. While a detailed, step-by-step synthesis protocol is not publicly available, a general synthetic strategy for similar 1,3,5-triazine derivatives is presented. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery

This compound was first identified through a small molecule screen designed to discover cytotoxic agents that are effective under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance.[1] It was initially characterized as the first non-substrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway, with a reported IC50 of 0.576 µM.[1][2][3][4][5] This discovery was significant as targeting glycolysis is a promising strategy for cancer therapy, given that many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed scientific literature or patents. However, based on its chemical structure, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride, it is a trisubstituted 1,3,5-triazine derivative.

A general synthetic route for such compounds often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be substituted in a stepwise manner by nucleophilic aromatic substitution with different amines by carefully controlling the reaction temperature. Typically, the first substitution is carried out at 0-5 °C, the second at room temperature, and the third at an elevated temperature.

A plausible, though unconfirmed, synthetic approach is as follows:

-

First Substitution: Reaction of cyanuric chloride with 4-aminophenylacetic acid or its ester derivative at low temperature.

-

Second Substitution: Reaction of the resulting dichlorotriazine with cyclohexylmethanamine at room temperature.

-

Third Substitution: Reaction of the monochlorotriazine with (4-fluorophenyl)methanamine at an elevated temperature.

-

Amide Coupling: Coupling of the carboxylic acid group of the phenylacetic acid moiety with N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine.

-

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

A recent publication by Li et al. (2022) describes the synthesis of similar 1,3,5-triazine derivatives, which may provide further insight into the potential synthetic methodology for AP-III-a4.[6]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride | |

| Synonyms | ENOblock, AP-III-a4 | [1][2][3][4][5] |

| Molecular Formula | C31H43FN8O3 · HCl | |

| Molecular Weight | 631.18 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol. | |

| Storage | Store at -20°C for long-term stability. | [5] |

Mechanism of Action and Biological Activity

The mechanism of action of this compound is a subject of ongoing research and some controversy.

Enolase Inhibition: The Initial Hypothesis and a Point of Controversy

AP-III-a4 was initially reported to directly bind to and inhibit the enzymatic activity of enolase.[1][2][3][4][5] This was thought to be the primary mechanism for its anti-cancer effects.

However, a subsequent study by Satani et al. (2016) challenged this finding. Using multiple in vitro assays, they reported that AP-III-a4 (ENOblock) does not inhibit enolase activity. They suggested that the previously observed inhibition might be an artifact of the spectrophotometric assay used, as ENOblock itself absorbs light in the UV range.

Modulation of Signaling Pathways and Gene Expression

Regardless of its direct effect on enolase activity, AP-III-a4 has been shown to exert its biological effects through the modulation of various signaling pathways and gene expression.

Anti-Cancer Effects:

-

Down-regulation of AKT and Bcl-xL: In cancer cells, AP-III-a4 has been shown to decrease the expression of the pro-survival proteins AKT and Bcl-xL, leading to the induction of apoptosis.[5]

-

Inhibition of Cancer Cell Migration and Invasion: The compound has been demonstrated to inhibit the migration and invasion of cancer cells.[5]

Anti-Diabetic and Anti-Obesity Effects:

-

Down-regulation of PEPCK and SREBP-1c: In models of type 2 diabetes and obesity, AP-III-a4 treatment leads to the down-regulation of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][7] This results in reduced blood glucose and lipid levels.[1]

-

Reduction of Inflammatory Markers: The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

The following diagram illustrates the proposed signaling pathways affected by this compound.

References

- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

ENOblock's Role in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock (AP-III-a4) is a small molecule that has garnered significant attention in cancer research for its potential to modulate cancer cell metabolism. Initially identified as a direct inhibitor of the glycolytic enzyme α-enolase (ENO1), subsequent research has sparked a debate regarding its precise mechanism of action. This technical guide provides an in-depth exploration of ENOblock's role in cancer cell metabolism, addressing the central controversy surrounding its function. We will delve into the evidence supporting its role as a direct ENO1 inhibitor, the counterarguments suggesting its effects are independent of enolase inhibition, and the emerging hypothesis that ENOblock modulates the non-glycolytic "moonlighting" functions of enolase. This guide will present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visualizations of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Allure of Targeting Glycolysis in Cancer

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production. This metabolic shift provides a rationale for targeting glycolytic enzymes as a therapeutic strategy. α-enolase (ENO1), a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive therapeutic target.

ENOblock emerged from a screening for cytotoxic agents effective under hypoxic conditions, a common feature of the tumor microenvironment that confers drug resistance.[1] Its discovery as a potential enolase inhibitor offered a promising new avenue for anticancer therapy.

The Central Controversy: Direct Enolase Inhibitor or Not?

The primary debate surrounding ENOblock revolves around its direct interaction with and inhibition of enolase. This section will present the evidence from both sides of the argument.

The Initial Discovery: ENOblock as a Direct Enolase Inhibitor

A 2013 study by Jung et al. in ACS Chemical Biology first reported the discovery of ENOblock as a non-substrate analog that directly binds to and inhibits enolase activity.[1] Their findings suggested that ENOblock's cytotoxic effects in cancer cells were a result of this inhibition, leading to a disruption of the glycolytic pathway.

A Challenging Perspective: Evidence Against Direct Enolase Inhibition

In 2016, a study by Satani et al. published in PLoS ONE challenged the findings of Jung et al.[2] Their research presented compelling evidence suggesting that ENOblock does not inhibit the enzymatic activity of enolase in vitro. They argued that the apparent inhibition observed in previous studies was due to ENOblock's strong UV absorbance, which interfered with the spectrophotometric assay used to measure enolase activity.[2] Furthermore, they found that ENOblock's toxicity was not selective for cancer cells with a homozygous deletion of the ENO1 gene, which would be expected if it were a true enolase inhibitor.[2]

An Alternative Hypothesis: Modulating the Moonlighting Functions of Enolase

Beyond its canonical role in glycolysis, enolase is a "moonlighting" protein with diverse non-glycolytic functions, including transcriptional regulation and involvement in various signaling pathways.[3][4][5][6] An emerging hypothesis is that ENOblock exerts its biological effects by modulating these non-glycolytic activities of enolase.[3][6] This could explain its observed effects on cancer cell migration, invasion, and other cellular processes that are not directly linked to its enzymatic activity in glycolysis.

Quantitative Data on ENOblock's Effects

To provide a clear overview of ENOblock's reported activities, the following tables summarize the quantitative data from key studies.

Table 1: IC50 Values of ENOblock in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions | Reference |

| HCT116 | Colon Carcinoma | ~5.8 | Normoxia | Jung et al., 2013 |

| HCT116 | Colon Carcinoma | ~1.5 | Hypoxia (1% O2) | Jung et al., 2013 |

| D423 (ENO1-deleted) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |

| D423 (ENO1-rescued) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |

| LN319 (ENO1-WT) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |

Table 2: Effects of ENOblock on Cancer Cell Migration and Invasion

| Cell Line | Assay Type | ENOblock Concentration (µM) | Observed Effect | Reference |

| HCT116 | Wound Healing | 10 | Significant inhibition of cell migration | Jung et al., 2013 |

| HCT116 | Transwell Invasion | 10 | Significant reduction in invasive cells | Jung et al., 2013 |

| MDA-MB-231 | Transwell Migration | 5 | ~50% reduction in migration | Faria et al., 2019 |

| MDA-MB-231 | Transwell Invasion | 5 | ~60% reduction in invasion | Faria et al., 2019 |

Signaling Pathways Implicated in ENOblock's Action

Several studies suggest that the effects of ENO1 and its potential inhibitor, ENOblock, may be mediated through key signaling pathways that regulate cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[7] Research has shown that silencing ENO1 can reduce the phosphorylation of key components of the PI3K/Akt pathway in breast cancer cells, leading to decreased proliferation and invasion.[8] This suggests that ENOblock, by potentially modulating ENO1's function, could indirectly affect this critical signaling cascade.

Caption: Proposed interaction of ENO1/ENOblock with the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on ENOblock.

Enolase Activity Assay (Spectrophotometric)

This protocol is adapted from the method whose results were challenged due to ENOblock's UV absorbance.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 150 mM KCl, and 2 mM MgSO4.

-

Enzyme and Inhibitor: Add purified recombinant human ENO1 to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of ENOblock for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 1 mM.

-

Measurement: Immediately measure the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).

-

Data Analysis: Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

Cell Viability Assay (Crystal Violet)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ENOblock or vehicle control for 48-72 hours.

-

Fixation: Gently wash the cells with PBS and fix them with 10% formalin for 15 minutes.

-

Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Solubilize the stain by adding 10% acetic acid to each well.

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh media containing different concentrations of ENOblock or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing ENOblock or vehicle control.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Western Blot Analysis

-

Cell Lysis: Treat cells with ENOblock for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ENO1, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Controversy and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanisms of ENOblock and a typical experimental workflow.

Caption: Competing hypotheses for ENOblock's mechanism of action in cancer cells.

Caption: A typical experimental workflow to investigate the effects of ENOblock.

Conclusion and Future Directions

The role of ENOblock in cancer cell metabolism remains a topic of active investigation and debate. While the initial excitement surrounding its potential as a direct enolase inhibitor has been tempered by conflicting evidence, the exploration of its effects on the non-glycolytic functions of enolase has opened up new avenues of research. The data presented in this guide highlight the multifaceted nature of ENOblock's biological activities.

Future research should focus on definitively elucidating the direct molecular targets of ENOblock in cancer cells. Unbiased proteomic approaches could be instrumental in identifying its binding partners. Furthermore, a deeper understanding of how ENOblock modulates specific signaling pathways will be crucial for its potential development as a therapeutic agent. The controversy surrounding ENOblock underscores the importance of rigorous experimental design and the use of orthogonal assays to validate the mechanism of action of novel small molecules. Despite the ongoing questions, ENOblock remains a valuable chemical probe to unravel the complex roles of enolase in cancer biology.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Moonlight functions of glycolytic enzymes in cancer [frontiersin.org]

- 5. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Moonlighting Enzymes in Cancer | MDPI [mdpi.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enolase Inhibitor AP-III-a4 Hydrochloride (ENOblock) in Type 2 Diabetes Mellitus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Current research is actively exploring novel therapeutic targets to address the multifaceted nature of this disease. One such emerging target is the glycolytic enzyme enolase, which exhibits non-glycolytic "moonlighting" functions, including transcriptional regulation. AP-III-a4 hydrochloride, also known as ENOblock, is a first-in-class, non-substrate analog inhibitor of enolase.[1][2] This technical guide provides an in-depth overview of the current research on this compound in the context of T2DM, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathway.

Quantitative Data Summary

The therapeutic potential of this compound (ENOblock) in T2DM has been evaluated in preclinical studies, primarily using in vitro cell models and in vivo diabetic mouse models. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (Enolase Inhibition) | Not Specified | 0.576 µM | Inhibition of enolase enzymatic activity | [2] |

| Enolase Activity | NIH/3T3 fibroblasts | 10 µM | Decreased enolase activity | [3] |

| Glucose Uptake | Hepatocytes and Kidney Cells | 10 µM (24h) | Induced glucose uptake | [2] |

| PEPCK Expression | Hepatocytes and Kidney Cells | 10 µM (24h) | Inhibited phosphoenolpyruvate carboxykinase (PEPCK) expression | [2] |

| c-Myc Expression | 3T3-L1 pre-adipocytes | 10 µM (48h) | Decreased expression of the known enolase target gene, c-Myc | [3] |

| Enolase Nuclear Localization | 3T3-L1 pre-adipocytes, Huh7 hepatocytes | Not Specified | Increased enolase levels in the nucleus | [4] |

Table 2: In Vivo Efficacy of this compound in a T2DM Mouse Model (db/db mice)

| Parameter | Treatment Group | Dosage | Duration | Result | Reference |

| Blood Glucose | ENOblock | 8 mg/kg | 7 weeks | Significantly reduced | [2] |

| Blood Glucose | ENOblock | 12 mg/kg | 7 weeks | Significantly reduced | [2] |

| LDL Cholesterol | ENOblock | 12 mg/kg | 7 weeks | Significantly reduced | [2] |

| Liver Fibrosis | ENOblock | Not Specified | Not Specified | Significantly reduced | [2] |

| Liver Apoptosis | ENOblock | Not Specified | Not Specified | Inhibited | [2] |

| IL-6 Expression (Liver) | ENOblock | Not Specified | 7 weeks | Inhibited | [2] |

| TNF-α Expression (Liver) | ENOblock | Not Specified | 7 weeks | Inhibited (more effective than rosiglitazone) | [2] |

| Pck-1 Expression (Liver) | ENOblock | Not Specified | Not Specified | Down-regulated | [2][5] |

| Srebp-1c Expression (Liver) | ENOblock | Not Specified | Not Specified | Down-regulated | [5] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the research of this compound for T2DM.

In Vivo T2DM Mouse Model Study

-

Animal Model: Genetically diabetic db/db mice (6 weeks old) are commonly used as a model for T2DM.[2]

-

Acclimatization: Animals are acclimatized for a week under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Treatment Groups:

-

Vehicle Control (e.g., saline or appropriate solvent)

-

This compound (ENOblock) at 8 mg/kg body weight

-

This compound (ENOblock) at 12 mg/kg body weight

-

Positive Control (e.g., Rosiglitazone at 8 mg/kg body weight)

-

-

Administration: The drug is administered daily for a period of 7 weeks, typically via intraperitoneal injection.[5]

-

Monitoring:

-

Blood Glucose: Measured periodically from tail vein blood samples using a glucometer.

-

Body Weight: Recorded weekly.

-

Serum Lipids: At the end of the study, blood is collected to measure LDL and HDL cholesterol levels using standard enzymatic kits.

-

-

Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues (liver, kidney, adipose tissue, heart) are harvested for further analysis, including histology (H&E, Masson's Trichrome, Oil Red O staining), gene expression analysis (qPCR), and protein analysis (Western blot).[2]

Enolase Activity Assay

-

Sample Preparation:

-

Assay Procedure (Colorimetric/Fluorometric):

-

Add 1-50 µl of the sample supernatant to a 96-well plate. Adjust the final volume to 50 µl with Enolase Assay Buffer.

-

Prepare a reaction mix containing Enolase Assay Buffer, Enolase Substrate Mix, Enolase Converter, and Enolase Developer according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK178, Abcam ab117994).[6]

-

Add the reaction mix to each well.

-

Incubate the plate at 25°C and measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535/λem = 587 nm (fluorometric) in a kinetic mode.

-

Calculate the enolase activity based on the rate of change in absorbance/fluorescence.

-

Nuclear and Cytoplasmic Protein Extraction and Western Blot

-

Nuclear Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 20 mM Tris pH 7.5–8.0, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2) and incubate on ice to swell the cells.[7]

-

Lyse the cell membrane using a Dounce homogenizer or by adding a mild detergent (e.g., NP-40).[7]

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM Tris pH 8.0, 300-400 mM NaCl, 2 mM EDTA pH 8.0) and incubate on ice.[7]

-

Centrifuge at high speed (e.g., 24,000 x g) to collect the nuclear extract (supernatant).[7]

-

-

Western Blot:

-

Determine protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against enolase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction:

-

Homogenize frozen liver tissue samples in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for Pck-1, Srebp-1c, and a housekeeping gene (e.g., GAPDH or cyclophilin A).

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound in the context of T2DM appears to be the modulation of enolase's non-glycolytic functions, specifically its role as a transcriptional repressor.

Proposed Signaling Pathway of this compound (ENOblock)

References

- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. content.abcam.com [content.abcam.com]

- 7. docs.abcam.com [docs.abcam.com]

AP-III-a4 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potent biological activities. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, its mechanism of action is now understood to be more complex, potentially involving the modulation of enolase's "moonlighting" or non-glycolytic functions. This technical guide provides a comprehensive overview of the chemical properties, structure, and established biological effects of this compound. Detailed experimental protocols for key assays are provided, and the known signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions.

Chemical Properties and Structure

This compound is a white to off-white solid. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Chemical Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-((cyclohexylmethyl)amino)-6-(((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride | [1] |

| Synonyms | ENOblock hydrochloride | [2] |

| Molecular Formula | C₃₁H₄₄ClFN₈O₃ | [2][3] |

| Molecular Weight | 631.18 g/mol | [2][3] |

| CAS Number | 2070014-95-6 | [2][3] |

| Solubility | Soluble in DMSO (≥ 53 mg/mL) and Ethanol. Poorly soluble in water. | [1] |

| Physical Appearance | White to off-white solid | |

| Storage | Store at -20°C for long-term stability. | [2] |

Note: The free base form of AP-III-a4 has a CAS number of 1177827-73-4, a molecular formula of C₃₁H₄₃FN₈O₃, and a molecular weight of 594.72 g/mol .[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action and Biological Activity

This compound was first identified as a non-substrate analog inhibitor of enolase with an IC₅₀ of 0.576 µM.[4][5] Enolase is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate. However, subsequent research has suggested that AP-III-a4 may not directly block the enzymatic activity of enolase in vitro, but rather modulates its non-glycolytic "moonlighting" functions. These non-canonical roles of enolase are involved in a variety of cellular processes, including transcriptional regulation and cell signaling.

The biological activities of this compound are diverse and have shown potential therapeutic applications in oncology and metabolic diseases.

Anticancer Activity

AP-III-a4 has demonstrated significant anticancer effects in various models:

-

Inhibition of Cancer Cell Viability: It reduces the viability of cancer cells, with a pronounced effect under hypoxic conditions.[1]

-

Induction of Apoptosis: AP-III-a4 induces programmed cell death in cancer cells.[4]

-

Inhibition of Migration and Invasion: It significantly inhibits the migration and invasion of cancer cells, key processes in metastasis.[1][4]

-

Inhibition of Metastasis in vivo: In a zebrafish xenograft model, AP-III-a4 was shown to reduce cancer cell dissemination.[4][5]

Antidiabetic Activity

AP-III-a4 has shown promise in the context of type 2 diabetes:

-

Glucose Uptake: It induces glucose uptake in hepatocytes and kidney cells.[4][5]

-

Inhibition of Gluconeogenesis: AP-III-a4 inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[4][5]

-

Improved Metabolic Parameters in vivo: In a db/db mouse model of type 2 diabetes, AP-III-a4 treatment led to reduced hyperglycemia and hyperlipidemia.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Its interaction with enolase, particularly affecting its moonlighting functions, leads to downstream changes in gene expression and protein activity.

Caption: AP-III-a4 signaling pathways in cancer and diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AP-III-a4 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the AP-III-a4 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of AP-III-a4 on the migratory and invasive potential of cancer cells.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for solidification.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Seed 1 x 10⁵ cells in 200 µL of the AP-III-a4-containing serum-free medium into the upper chamber of the Transwell inserts.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry and count the stained cells in several random fields under a microscope.

Caption: Workflow for the Transwell migration/invasion assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by AP-III-a4.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vivo Zebrafish Xenograft Metastasis Assay

This in vivo model is used to assess the anti-metastatic potential of AP-III-a4.[6][7][8][9][10]

Materials:

-

Zebrafish embryos (e.g., Casper strain)

-

Fluorescently labeled cancer cells (e.g., DiI or GFP-expressing)

-

Microinjection apparatus

-

This compound solution

Procedure:

-

At 2 days post-fertilization (dpf), anesthetize zebrafish embryos.

-

Microinject approximately 200-500 fluorescently labeled cancer cells into the yolk sac of each embryo.

-

Transfer the injected embryos to fresh embryo water containing the desired concentration of this compound or vehicle control.

-

Incubate the embryos at 33-35°C for 2-3 days.

-

At specified time points, anesthetize the embryos and image them using a fluorescence microscope.

-

Quantify the dissemination of cancer cells from the primary injection site to other parts of the embryo to assess metastasis.

In Vivo Type 2 Diabetes Model (db/db mice)

This model is used to evaluate the antidiabetic effects of AP-III-a4 in a genetically diabetic mouse model.[11][12][13][14][15]

Materials:

-

db/db mice and their lean littermates (db/+) as controls

-

This compound formulation for oral gavage or intraperitoneal injection

-

Blood glucose meter and strips

-

Equipment for collecting blood samples

Procedure:

-

Acclimate db/db mice (typically 8-10 weeks old) to the housing conditions.

-

Divide the mice into treatment groups: vehicle control, this compound (different doses), and a positive control (e.g., rosiglitazone).

-

Administer the respective treatments daily for a specified period (e.g., 4-8 weeks).

-

Monitor body weight and food/water intake regularly.

-

Measure fasting blood glucose levels weekly from tail vein blood.

-

At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol.

-

Tissues such as liver, kidney, and adipose can be harvested for further analysis (e.g., gene expression, histology).

Conclusion

This compound is a promising small molecule with multifaceted biological activities. Its ability to modulate the non-glycolytic functions of enolase opens up new avenues for therapeutic intervention in cancer and metabolic disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing compound. Further investigation into the precise molecular mechanisms underlying its effects on various signaling pathways will be crucial for its clinical development.

References

- 1. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zebrafish Embryo Xenograft and Metastasis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zebrafish xenografts to isolate unique human breast cancer metastatic cell populations | bioRxiv [biorxiv.org]

- 10. Tumor xenograft assay in zebrafish [bio-protocol.org]

- 11. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]

- 12. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Type 2 db/db Diabetic Mouse Model Experiments [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

Understanding the controversy around ENOblock's direct inhibition

An In-depth Technical Guide to the Controversy Surrounding ENOblock's Direct Inhibition of Enolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, a small molecule initially identified as a direct inhibitor of the glycolytic enzyme enolase, has become the subject of significant scientific debate. Originally reported to inhibit enolase with a sub-micromolar IC50, subsequent studies have presented compelling evidence challenging this claim, suggesting that the observed inhibition was an artifact of assay interference. This technical guide provides a comprehensive overview of the controversy, presenting the conflicting data, detailing the experimental methodologies at the heart of the dispute, and exploring the alternative proposed mechanism of action for ENOblock's undisputed biological effects. The central issue appears to be ENOblock's nature as a potential Pan-Assay Interference Compound (PAINS), a crucial consideration for researchers in drug discovery.

The Core of the Controversy: A Tale of Two Conclusions

The controversy surrounding ENOblock's mechanism of action stems from conflicting experimental findings. The initial discovery by Jung et al. positioned ENOblock as a promising non-substrate analog inhibitor of enolase, an enzyme often upregulated in cancer.[1] However, a subsequent in-depth analysis by Satani et al. concluded that ENOblock does not directly inhibit enolase's enzymatic activity and that its biological effects must be attributed to a different mechanism.[2]